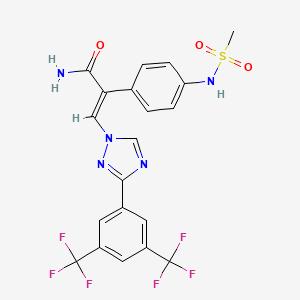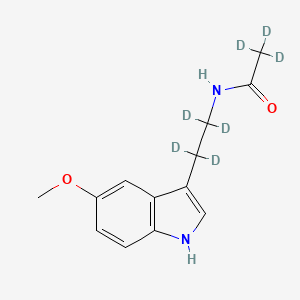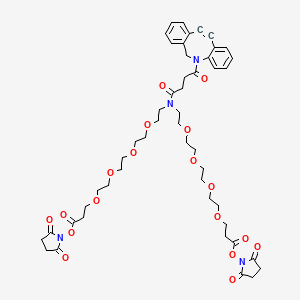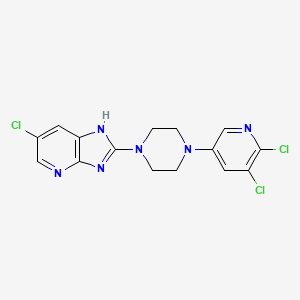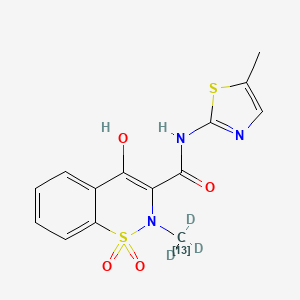
Meloxicam-13CD3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meloxicam-13CD3 is a deuterated form of meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis . The deuterated version, this compound, is often used in scientific research for its enhanced stability and unique properties in analytical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Meloxicam-13CD3 involves the incorporation of deuterium atoms into the meloxicam molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the exchange of hydrogen atoms with deuterium in the presence of a deuterated catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) to separate and purify the deuterated compound .
Análisis De Reacciones Químicas
Types of Reactions
Meloxicam-13CD3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, often involving halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced metabolites. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their structures and properties .
Aplicaciones Científicas De Investigación
Meloxicam-13CD3 has a wide range of scientific research applications, including:
Mecanismo De Acción
Meloxicam-13CD3 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-2, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
Piroxicam: Another NSAID with similar anti-inflammatory properties.
Diclofenac: Known for its potent anti-inflammatory and analgesic effects.
Naproxen: Widely used for its effectiveness in treating pain and inflammation.
Uniqueness
Meloxicam-13CD3 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical studies. This makes it particularly valuable in research settings where accurate quantification and identification are crucial .
Propiedades
Fórmula molecular |
C14H13N3O4S2 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-2-(trideuterio(113C)methyl)-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19)/i2+1D3 |
Clave InChI |
ZRVUJXDFFKFLMG-JVXUGDAPSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])N1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)C |
SMILES canónico |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


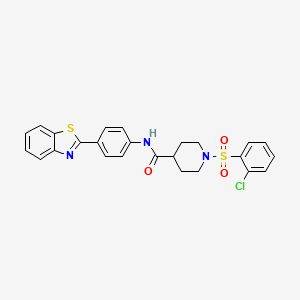
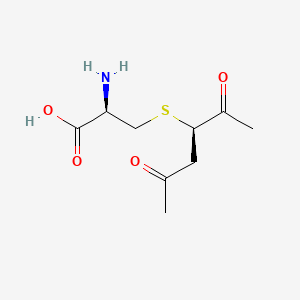
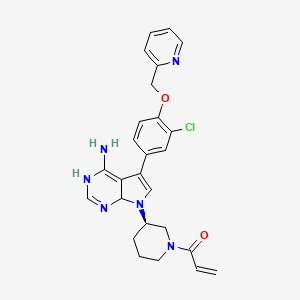
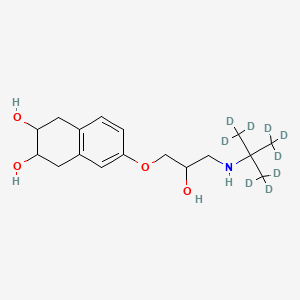
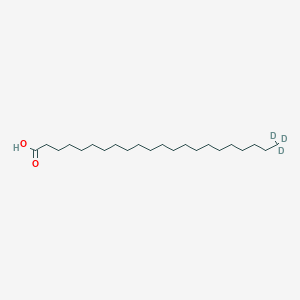


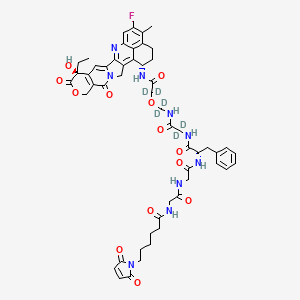
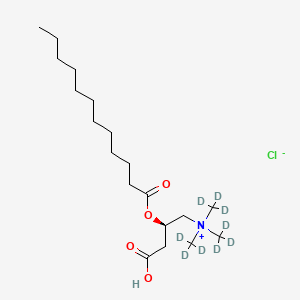
![acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12419549.png)
